2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10) |
InChI Key |
ZJMGLWGBBXWRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
- React 2,4-diamino-5-nitroso-6-hydroxypyrimidine with formamide and water.
- Catalyst A (5–20% by weight, preferably sodium metabisulfite) facilitates the reaction.
- Molar ratio of nitrosopyrimidine:formamide:water is optimized between 1:(3–6):(3–15), with the preferred ratio being 1:(3–4):(6–9).
- Reaction temperature is gradually raised from 60–90 °C for 1–3 hours to 95–120 °C for 2–4 hours.
-
- After reaction completion, the mixture is cooled directly or after dilution with water to crystallize the product.
- The product is filtered, washed, and dried to obtain 2,4-diamino-6-hydroxy-5-formamidopyrimidine.
-
- Ammonia and carbon dioxide generated are absorbed in dilute sulfuric acid to produce ammonium sulfate fertilizer or passed into ice water to form ammonium carbonate solution, which can be sold or reused.
| Parameter | Details |
|---|---|
| Starting Material | 2,4-Diamino-5-nitroso-6-hydroxypyrimidine |
| Solvent | Formamide and water |
| Catalyst | Sodium metabisulfite (5–20% wt) |
| Molar Ratio (substrate:formamide:water) | 1:(3–6):(3–15), preferred 1:(3–4):(6–9) |
| Temperature | 60–90 °C (1–3 h), then 95–120 °C (2–4 h) |
| Byproducts | Ammonium sulfate or ammonium carbonate solution |
| Advantages | High yield, green, economic, reduced waste |
This method is noted for its high conversion rate, excellent atom economy, and environmental benefits, making it suitable for industrial applications.
Multi-step Pyrimidine Functionalization Approach
Another synthetic route involves starting from 2,4-diamino-6-hydroxypyrimidine and performing sequential functional group transformations:
- Chlorination with phosphorus oxychloride to give 2,4-diamino-6-chloropyrimidine.
- Nucleophilic substitution to introduce substituents.
- Iodination at the 5-position.
- Suzuki coupling reactions to append aryl groups.
- Final deprotection steps to yield functionalized pyrimidine derivatives.
While this method is more complex and multi-step, it allows for structural diversification of the pyrimidine core, which can be adapted to produce 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid derivatives depending on the substituents introduced.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1. Chlorination | POCl3 treatment | Phosphorus oxychloride, reflux | ~85 |
| 2. Nucleophilic substitution | Sodium hydride + nucleophile | DMSO or THF, dry conditions | 61–79 |
| 3. Iodination | N-Iodosuccinimide | Dry acetonitrile | 96–98 |
| 4. Suzuki Coupling | Pd-catalyzed cross-coupling | Pd(PPh3)4 or Pd(dbpf)Cl2, boronic acids | 70–92 |
This approach is valuable for research and development but less direct for bulk preparation of the target compound.
Classical Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate
A traditional synthetic route to 2,4-diamino-6-hydroxypyrimidine (a close analog) involves condensation of guanidine nitrate with ethyl 2-cyanoacetate in the presence of sodium methoxide in methanol, followed by pH adjustments and crystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Condensation | Guanidine nitrate + ethyl 2-cyanoacetate + sodium methoxide in methanol, reflux 4 h | Forms intermediate pyrimidine core |
| 2. pH Adjustment | Hydrochloric acid to pH 9, then acetic acid to pH 7 | Controls crystallization and purity |
| 3. Isolation | Cooling to 5–10 °C, filtration, washing, drying | Yields ~95% pure product |
Though effective for 2,4-diamino-6-hydroxypyrimidine, this method requires adaptation to introduce the 5-carboxylic acid function.
The preparation of this compound and related derivatives can be achieved via several methods. The most industrially promising method is the catalytic acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide-water mixtures catalyzed by sulfur-based catalysts, which offers high yields, environmental benefits, and manageable byproducts. Catalytic hydrogenation methods are well-established but face limitations in scalability due to reaction mixture viscosity. Multi-step synthetic routes provide flexibility for derivative synthesis but are more complex and less suited for bulk production. Classical condensation methods provide access to core pyrimidine structures but need further functionalization to reach the carboxylic acid derivative.
This comprehensive analysis integrates patent literature, peer-reviewed research, and synthetic databases to provide a professional and authoritative overview of the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various diseases and conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (BH4). This inhibition can lead to a decrease in nitric oxide production and affect various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituent type and position. Below is a comparison of key analogs:
Key Observations :
- Amino vs. Hydroxyl Groups: The replacement of hydroxyl groups with amino groups (e.g., 2,4-diamino vs.
- Carboxylic Acid Functionality : The 5-carboxylic acid group in all listed compounds contributes to water solubility and metal chelation, critical for bioavailability .
- Biological Activity: 2-(Hydroxyimino)dihydropyrimidine-5-carboxylic acid derivatives exhibit antimicrobial activity, while BW 301U (a pyridopyrimidine) targets dihydrofolate reductase in cancer cells . This suggests the target compound’s activity may depend on substituent positioning and ring saturation.
Pharmacological and Biochemical Profiles
- Antimicrobial Activity: 2-(Hydroxyimino)dihydropyrimidine-5-carboxylic acid derivatives show efficacy against Staphylococcus aureus (MIC 12.5–25 µg/mL) and fungi like Candida albicans .
- Enzyme Inhibition: BW 301U inhibits dihydrofolate reductase (IC₅₀ ≈ 1 nM), comparable to methotrexate, but with better cellular uptake due to lipophilicity . The target compound’s amino and hydroxyl groups may favor binding to other enzymes, such as thymidylate synthetase.
Biological Activity
Overview
2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities, particularly its role as an enzyme inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, especially those linked to nitric oxide dysregulation and cancer.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 197.17 g/mol
- Structure : Characterized by the presence of two amino groups, a hydroxyl group, and a carboxylic acid group.
The primary mechanism of action for this compound involves the inhibition of GTP cyclohydrolase I , an enzyme critical in the de novo synthesis of tetrahydrobiopterin (BH4). This inhibition leads to decreased nitric oxide production, affecting various metabolic pathways and potentially providing therapeutic benefits in conditions characterized by excessive nitric oxide synthesis .
Enzyme Inhibition
- GTP Cyclohydrolase I Inhibition :
- Dihydrofolate Reductase Inhibition :
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition Studies :
- Nitric Oxide Production :
Comparative Analysis
| Compound Name | Mechanism of Action | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Inhibits GTP cyclohydrolase I | Reduces nitric oxide production | Contains both amino and carboxylic groups |
| 2,4-Diamino-6-hydroxypyrimidine | Inhibits DHFR | Potential anti-cancer activity | Lacks carboxylic acid group |
| 5-Fluorouracil | Inhibits thymidylate synthase | Anti-cancer activity | Widely used chemotherapeutic agent |
Q & A
Q. What are the optimal synthetic routes for 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid derivatives, and how can reaction efficiency be maximized?
A reflux-based protocol using hydroxylamine hydrochloride and sodium hydroxide with ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate precursors achieves high yields (>85%) and minimizes side reactions. Key advantages include short reaction times (~2–4 hours) and straightforward product isolation via filtration . Structural confirmation requires FT-IR (e.g., N–H stretching at 3200–3400 cm⁻¹), ¹H NMR (δ 6.5–8.0 ppm for aromatic protons), and mass spectrometry (m/z matching molecular ion peaks) .
Q. How should researchers design initial antimicrobial screening assays for this compound?
Use agar diffusion assays to assess broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, alongside antifungal tests against Candida albicans. Quantify minimum inhibitory concentrations (MICs) via broth microdilution, with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate results. Compounds with oxime and carboxylic acid functionalities often show enhanced activity due to hydrogen-bonding interactions with microbial targets .
Q. What spectroscopic techniques are critical for structural elucidation of pyrimidine derivatives?
Combine FT-IR to identify functional groups (e.g., hydroxyl, amino), ¹H/¹³C NMR for regiochemical assignments (e.g., distinguishing NH₂ and OH protons), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to optimize antimicrobial efficacy?
Introduce substituents at the 4-phenyl and 6-methyl positions to modulate lipophilicity and electronic effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity by improving membrane penetration.
- Methyl groups at the 6-position increase antifungal potency by sterically shielding the carboxylic acid moiety from metabolic degradation.
Validate hypotheses using comparative MIC assays and molecular docking with target enzymes (e.g., dihydrofolate reductase) .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Synthesis contradictions : Re-examine reaction conditions (e.g., solvent purity, temperature gradients) using design-of-experiment (DoE) approaches. For low yields, consider alternative catalysts (e.g., CeCl₃·7H₂O) to improve regioselectivity .
- Biological variability : Cross-validate using multiple assay formats (e.g., time-kill kinetics vs. MICs) and orthogonal cell lines. Confounders like efflux pump activity in resistant strains require genetic knockout models .
Q. What strategies are effective for probing the mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots using purified enzymes (e.g., thymidylate synthase).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonds with catalytic residues).
- Mutagenesis studies : Replace critical amino acids (e.g., Asp81 in dihydroorotate dehydrogenase) to confirm binding specificity .
Q. How can computational methods enhance the design of novel derivatives?
- Molecular dynamics (MD) simulations : Predict binding stability of derivatives with target proteins over 100-ns trajectories.
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Validate with leave-one-out cross-validation (Q² > 0.6) .
Methodological Best Practices
- Synthetic reproducibility : Document solvent drying protocols (e.g., molecular sieves for DMF) and inert atmosphere conditions (N₂/Ar) to prevent oxidation of amino groups .
- Data validation : Triplicate biological assays with statistical analysis (p < 0.05 via ANOVA) and adherence to OECD guidelines for in vitro toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
